1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate
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Overview
Description
1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate is an organic compound that features a fluorine and iodine atom attached to a phenyl ring, with an ethyl methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate typically involves the reaction of 1-(5-Fluoro-2-iodophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction temperature, solvent choice, and purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction with a boronic acid would yield a biaryl compound .
Scientific Research Applications
1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate exerts its effects is largely dependent on its chemical reactivity. The methanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The iodine atom enables coupling reactions, allowing the compound to participate in the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-2-iodophenyl)ethanol: This compound is a precursor to 1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate and shares similar reactivity but lacks the methanesulfonate group.
1-(5-Fluoro-2-iodophenyl)ethanone: Another related compound, which differs by having a ketone group instead of the ethyl methanesulfonate group.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, combined with the reactive methanesulfonate group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry .
Properties
Molecular Formula |
C9H10FIO3S |
---|---|
Molecular Weight |
344.14 g/mol |
IUPAC Name |
1-(5-fluoro-2-iodophenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C9H10FIO3S/c1-6(14-15(2,12)13)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
InChI Key |
OKVGCAPXDYIFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)I)OS(=O)(=O)C |
Origin of Product |
United States |
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